4-Amino-3,3-dimethylpyrrolidin-2-one
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Overview
Description
4-Amino-3,3-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the 4-position and two methyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethylpyrrolidin-2-one typically involves the reaction of 4-amino-2,2-dimethylpentanoic acid with acetic anhydride to form 4-amino-2,2-dimethylpentanamide. This intermediate is then subjected to oxidative cyclization to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethylpyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrrolidinones.
Scientific Research Applications
4-Amino-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used as a solvent or intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidinone ring play crucial roles in these interactions, potentially leading to biological effects like enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-3,3-dimethylpyrrolidin-2-one include:
- 4-Amino-3,3-dimethyl-2-pyrrolidinone
- 3,3-Dimethylpyrrolidin-2-one
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups on the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4-amino-3,3-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4(7)3-8-5(6)9/h4H,3,7H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMORDSHKGMDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CNC1=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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